molecular formula C10H16IN3O2 B13635814 Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate

Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate

Cat. No.: B13635814
M. Wt: 337.16 g/mol
InChI Key: MRFZUKIYNYAWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(ethylamino)-4-(4-iodo-1H-pyrazol-1-yl)butanoate (CAS 1999058-94-4) is a synthetic ester derivative with a molecular weight of 337.16 g/mol and the molecular formula C10H16IN3O2 . This compound features a pyrazole ring substituted with an iodine atom at the 4-position and an ethylamino group at the 2-position of the butanoate backbone . Its primary research value lies in its role as a versatile chemical intermediate, particularly in pharmaceutical and medicinal chemistry for constructing more complex molecules. The iodine atom on the pyrazole ring is a key functional handle, as it can undergo various cross-coupling reactions, enabling the molecule to be fused with other complex fragments . Pyrazole-containing compounds are considered privileged structures in drug discovery due to their wide range of potential biological activities . As such, this compound serves as a critical building block in the synthesis of novel compounds for investigating antibacterial, anticancer, and antifungal properties, among others . The detailed multi-step synthesis involves preparing an iodinated pyrazole core, followed by sequential transformations including tosylation, coupling with ethylamine, and final esterification, with purification achieved via silica gel column chromatography . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H16IN3O2

Molecular Weight

337.16 g/mol

IUPAC Name

methyl 2-(ethylamino)-4-(4-iodopyrazol-1-yl)butanoate

InChI

InChI=1S/C10H16IN3O2/c1-3-12-9(10(15)16-2)4-5-14-7-8(11)6-13-14/h6-7,9,12H,3-5H2,1-2H3

InChI Key

MRFZUKIYNYAWPP-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCN1C=C(C=N1)I)C(=O)OC

Origin of Product

United States

Preparation Methods

Chemical and Physical Properties

Property Description
Molecular Formula C10H16IN3O2
Molecular Weight 337.16 g/mol
IUPAC Name methyl 2-(ethylamino)-4-(4-iodopyrazol-1-yl)butanoate
CAS Number 1999058-94-4
SMILES CCNC(CCN1C=C(C=N1)I)C(=O)OC
InChI InChI=1S/C10H16IN3O2/c1-3-12-9(10(15)16-2)4-5-14-7-8(11)6-13-14/h6-7,9,12H,3-5H2,1-2H3
Molecular Weight 337.16 g/mol

Preparation Methods

The synthesis of methyl 2-(ethylamino)-4-(4-iodo-1H-pyrazol-1-yl)butanoate involves multi-step organic reactions, primarily focusing on constructing the pyrazole ring with iodine substitution and attaching the ethylamino butanoate moiety. The preparation typically employs classical organic synthesis techniques such as nucleophilic substitution, esterification, and amination, with reaction conditions optimized for yield and purity.

General Synthetic Route Overview

  • Synthesis of 4-iodo-1H-pyrazole derivatives:

    The iodinated pyrazole core is prepared by reacting 4-iodopyrazole with appropriate alkylating agents or by direct iodination of pyrazole derivatives. For example, 4-iodopyrazole can be reacted with ethylene carbonate or 2-bromoethanol under basic conditions to form 2-(4-iodo-1H-pyrazol-1-yl)ethanol intermediates.

  • Functionalization of the pyrazole intermediate:

    The 2-(4-iodo-1H-pyrazol-1-yl)ethanol intermediate is further transformed via tosylation or silylation to introduce good leaving groups or protective groups, facilitating subsequent nucleophilic substitution reactions.

  • Attachment of the butanoate chain:

    The butanoate moiety is introduced by coupling the pyrazole intermediate with a suitable butanoate ester derivative, often through nucleophilic substitution or amidation reactions involving ethylamine or its derivatives.

  • Final esterification and purification:

    The final compound, this compound, is obtained by esterification of the carboxylic acid group (if present) or by direct synthesis using methyl esters. Purification is typically achieved by silica gel column chromatography.

Detailed Experimental Procedures

Preparation of 2-(4-iodo-1H-pyrazol-1-yl)ethanol Intermediate
Step Reagents & Conditions Yield Notes
a 4-iodopyrazole (14.3 g, 73.9 mmol) + ethylene carbonate (6.83 g, 77.6 mmol) in N,N-dimethylformamide (50 mL) at 125 °C for 24 h 53% Reaction mixture concentrated under vacuum, purified by flash column chromatography (FCC) with 30-70% EtOAc in DCM
b 4-iodopyrazole + sodium hydride + 2-bromoethanol in DMF at 0 °C to room temperature, stirred for 3 days, then work-up 64% Purified by silica gel chromatography; LCMS confirmed product with m/z 238 [M+H]+
Tosylation of 2-(4-iodo-1H-pyrazol-1-yl)ethanol
Step Reagents & Conditions Yield Notes
a 2-(4-iodo-1H-pyrazol-1-yl)ethanol + tosyl chloride + triethylamine in dichloromethane at 0–20 °C for 18 h 93% Organic layer washed with water and acid, dried, concentrated, and purified by silica gel chromatography
Coupling with Ethylamine and Ester Formation
Step Reagents & Conditions Yield Notes
a Tosylated intermediate + ethylamine under reflux or microwave-assisted conditions to form ethylamino derivative Not explicitly reported Reaction monitored by thin-layer chromatography (TLC) to confirm completion
b Methylation or esterification step to yield this compound Not explicitly reported Final purification by column chromatography; product identity confirmed by NMR and mass spectrometry

Reaction Monitoring and Characterization

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Key Notes
1 2-(4-iodo-1H-pyrazol-1-yl)ethanol 4-iodopyrazole + ethylene carbonate in DMF, 125 °C, 24 h 53 Purified by FCC
2 Tosylated 2-(4-iodo-1H-pyrazol-1-yl)ethanol Tosyl chloride + triethylamine in DCM, 0–20 °C, 18 h 93 Silica gel chromatography
3 Ethylamino derivative Reaction with ethylamine, reflux or microwave-assisted Not reported TLC monitored
4 This compound Esterification/methylation step Not reported Final purification by chromatography

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares the target compound with three structurally related analogs from the evidence:

Compound Name Pyrazole Substituent Ester Group Amino Substituent Molecular Formula Molecular Weight (g/mol)
Methyl 2-(ethylamino)-4-(4-iodo-1H-pyrazol-1-yl)butanoate (Target) 4-iodo Methyl Ethylamino C₁₀H₁₆IN₃O₂ ~353.17 (calculated)
Methyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate () H Methyl Ethylamino C₁₀H₁₇N₃O₂ 211.26
Methyl 2-amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoate () 4-methyl Methyl 2-amino-2-methyl C₁₁H₁₉N₃O₂ 225.29
Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)butanoate () 4-amino-5-methyl Ethyl None (free NH₂ group) C₁₀H₁₇N₃O₂ 211.26
Key Observations:

Substituent Effects on Pyrazole Ring: The iodo group in the target compound introduces significant steric bulk and electron-withdrawing character compared to hydrogen (), methyl (), or amino-methyl () groups. This may enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a heavy atom in crystallography (relevant to SHELX-based structure determination, as per ) .

Amino Substituent Modifications: The ethylamino group in the target and enhances lipophilicity compared to the 2-amino-2-methyl branch in or the free amino group in . This could influence metabolic stability or binding affinity in drug design .

Biological Activity

Methyl 2-(ethylamino)-4-(4-iodo-1H-pyrazol-1-yl)butanoate is a chemical compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H14IN3O2C_9H_{14}IN_3O_2, with a molecular weight of approximately 323.13 g/mol. The compound features an ethylamino group, a pyrazole ring substituted with an iodine atom, and a butanoate moiety. These structural elements contribute to its reactivity and biological potential.

Pharmacological Properties

Research indicates that compounds containing pyrazole rings often exhibit diverse pharmacological properties, including:

  • Anti-inflammatory effects : Compounds with similar structures have shown the ability to reduce inflammation markers in various models.
  • Analgesic properties : Preliminary studies suggest potential pain-relieving effects.
  • Antimicrobial activity : The presence of the iodine atom may enhance its ability to combat microbial infections.

These activities position this compound as a candidate for further pharmacological evaluation.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the pyrazole ring can participate in nucleophilic substitution reactions, while the ethylamino group may influence binding affinity and specificity to biological targets. The exact pathways remain to be elucidated through further research.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the pyrazole ring : This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
  • Iodination : The pyrazole ring is iodinated using iodine or an iodine-containing reagent.
  • Introduction of the ethylamino group : This step involves reacting the iodinated pyrazole with an ethylamine derivative.
  • Esterification : Finally, the ester group is introduced via a reaction with methanol in the presence of an acid catalyst.

Antimicrobial Activity

A study evaluating various derivatives of pyrazole compounds found that those with iodine substitutions exhibited enhanced antimicrobial activity against several bacterial strains. This compound showed promise in inhibiting growth at concentrations lower than those required for non-substituted analogs.

Anti-inflammatory Effects

In vitro studies have indicated that compounds similar to this compound can significantly reduce pro-inflammatory cytokines in cell cultures. This suggests a potential pathway for therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the distinct properties of this compound, a comparative analysis with related compounds is useful:

Compound NameStructureSimilarityUnique Features
Ethyl 2-(4-iodo-3-methylpyrazol-1-yl)propanoateC₉H₁₃I₃N₂O₂ModerateContains a methyl group instead of ethyl on the amino side
Methyl 2-amino-3-methylpyrazoleC₇H₈N₂O₂HighLacks iodine substitution; simpler structure
Methyl 3-(4-methoxyphenyl)-3-pyrazoleC₉H₁₁N₂O₂HighContains a methoxy group; different aromatic substitution

This table illustrates how this compound stands out due to its specific iodine substitution and ethylamino functionality, potentially enhancing its biological activity compared to others.

Q & A

Q. Challenges :

  • Side reactions : The iodine atom may participate in unintended coupling; use inert atmospheres and low temperatures.
  • Byproduct removal : Centrifugal partition chromatography (CPC) effectively isolates polar impurities .

How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?

Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and bond lengths. Methodological considerations:

  • Crystallization : Use slow evaporation (e.g., dichloromethane/methanol) to grow diffraction-quality crystals.
  • Data Collection : Heavy atom (iodine) enhances phasing via SHELXC/D/E pipelines, reducing phase ambiguity .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates geometry with tools like Rint and GooF (Goodness-of-Fit). Twinning (common in pyrazoles) requires BASF parameter adjustment in SHELXL .
  • Visualization : ORTEP-3 generates publication-ready thermal ellipsoid diagrams .

Q. Data Interpretation :

  • Compare experimental bond angles (e.g., C-I bond length ~2.10 Å) with DFT-optimized models to validate accuracy .

How does the 4-iodo substituent influence reactivity in cross-coupling reactions?

Advanced Research Focus
The iodine atom enables Suzuki-Miyaura or Ullmann couplings for functionalization:

  • Catalytic Systems : Pd(PPh3)4 with K2CO3 in toluene/ethanol (1:1) at 80°C .
  • Applications : Coupling with boronic acids introduces aryl/heteroaryl groups for SAR studies.
  • Challenges : Steric hindrance from the pyrazole ring may reduce yields; microwave-assisted synthesis (100°C, 30 min) improves efficiency .

Q. Mechanistic Insight :

  • Iodine’s electronegativity polarizes the C-I bond, facilitating oxidative addition to Pd(0). Monitor reaction progress via <sup>1</sup>H NMR (disappearance of pyrazole proton at δ 8.2 ppm) .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic Research Focus

  • NMR :
    • <sup>1</sup>H NMR: Pyrazole protons resonate at δ 7.8–8.1 ppm; ethylamino CH2 appears as a triplet near δ 3.2 ppm.
    • <sup>13</sup>C NMR: Ester carbonyl at δ 170–175 ppm; iodine deshields the pyrazole C4 (δ 140–145 ppm) .
  • IR : Ester C=O stretch at ~1720 cm<sup>−1</sup>; NH stretch (ethylamino) at ~3300 cm<sup>−1</sup> .
  • Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H]<sup>+</sup> at m/z 365.04 (C10H14IN3O2) .

How should researchers address discrepancies between computational and experimental conformational data?

Q. Advanced Research Focus

  • Validation : Compare SCXRD torsion angles (e.g., pyrazole-ester dihedral angle) with DFT (B3LYP/6-31G*) or molecular dynamics simulations.
  • Error Sources :
    • Crystal packing forces may distort gas-phase-optimized geometries.
    • Solvent effects in NMR vs. vacuum in DFT. Use implicit solvent models (e.g., PCM) .
  • Software : Mercury (CCDC) overlays experimental and computed structures; GaussView visualizes electron density mismatches .

What methodologies assess the biological activity of this compound, given its structural features?

Q. Advanced Research Focus

  • Target Selection : The pyrazole-iodo motif suggests kinase or protease inhibition (e.g., halogen bonding with ATP-binding pockets).
  • Assays :
    • Enzyme inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) with Z’-factor >0.5 for reliability.
    • Cytotoxicity: MTT assay in cancer cell lines (IC50 determination) .
  • Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH) with LC-MS quantification of parent compound depletion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.